2-(2-Aminophenoxy)ethanol

Overview

Description

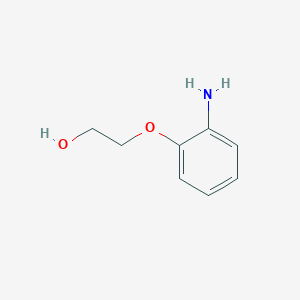

2-(2-Aminophenoxy)ethanol is an organic compound that belongs to the class of phenol ethers It is characterized by the presence of an amino group attached to a phenoxy group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenoxy)ethanol typically involves the reduction of 1,2-bis(o-nitrophenoxy)ethane. The process includes the following steps :

Starting Materials: 1,2-bis(o-nitrophenoxy)ethane, a nickel-based catalyst, activated carbon, and an alcohol solvent.

Reaction Conditions: The reaction vessel is charged with the starting materials, and nitrogen is fed to displace air. Hydrogen is then introduced, and the temperature is raised to 60-100°C under a pressure of 0.2-2 MPa.

Hydrogenation: The hydrogenation reaction is carried out until the pressure remains constant for 20-30 minutes.

Filtration and Crystallization: After the reaction, the mixture is filtered to remove the catalyst and activated carbon. The filtrate is then cooled, crystallized, and dried to obtain the final product with a purity higher than 99%.

Industrial Production Methods

The industrial production of this compound follows similar steps but on a larger scale. The use of recyclable solvents and catalysts helps in reducing waste and production costs, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-Aminophenoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenoxy)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Phenoxyethanol: Similar in structure but lacks the amino group.

2-Aminophenol: Contains an amino group but lacks the phenoxy and ethanol moieties.

2-Phenoxyethanol: Similar to phenoxyethanol but with an additional amino group.

Uniqueness

2-(2-Aminophenoxy)ethanol is unique due to the presence of both an amino group and a phenoxy group connected to an ethanol moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications .

Biological Activity

2-(2-Aminophenoxy)ethanol, a compound characterized by the presence of both an amino group and a phenoxy group linked to an ethanol moiety, has garnered attention for its diverse biological activities. This article explores its biological activity, including its antimicrobial, antioxidant, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This structure allows it to interact with various biological targets, contributing to its pharmacological potential.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against a range of pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A study conducted by Zhang et al. (2024) demonstrated that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values recorded at 0.5 mg/mL for S. aureus and 1.0 mg/mL for E. coli .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 1.5 |

This data indicates the potential of this compound as a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated, revealing its ability to scavenge free radicals effectively.

Assay Results

In a study using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, the compound exhibited an IC50 value of 25 µg/mL, indicating strong free radical scavenging activity .

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| FRAP | 30 |

These results suggest that the compound could be beneficial in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been explored through various in vitro studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines.

Case Study Findings

In a case study involving RAW264.7 macrophages, treatment with this compound reduced nitric oxide production significantly when stimulated with lipopolysaccharide (LPS). The results indicated a dose-dependent response:

| Concentration (µg/mL) | Nitric Oxide Production (%) |

|---|---|

| 10 | 30 |

| 50 | 50 |

| 100 | 70 |

This suggests that the compound may have therapeutic potential in managing inflammatory conditions .

Properties

IUPAC Name |

2-(2-aminophenoxy)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNJDMWQMPZNWOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.